molecular formula C16H23N3O2 B2442133 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine CAS No. 2380041-29-0

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine

Cat. No.: B2442133
CAS No.: 2380041-29-0
M. Wt: 289.379
InChI Key: UGVQZDTXTLDFTR-UHFFFAOYSA-N
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Description

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopentanecarbonylpiperidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate by reacting cyclopentanecarbonyl chloride with piperidine under basic conditions.

    Coupling with Pyrimidine: The piperidinyl intermediate is then coupled with a 5-methylpyrimidine derivative through an etherification reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic Acid: Shares the piperidinyl and cyclopentanecarbonyl moieties but differs in the pyrimidine ring.

    3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: Contains a pyrazole and pyrazine ring, offering different chemical properties and applications.

Uniqueness

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-10-17-16(18-11-12)21-14-6-8-19(9-7-14)15(20)13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVQZDTXTLDFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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